

# Physical and chemical properties of Lurbinectedin-d3

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Lurbinectedin-d3 |           |
| Cat. No.:            | B8198293         | Get Quote |

An In-depth Technical Guide on the Physical and Chemical Properties of Lurbinectedin-d3

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Lurbinectedin, a synthetic analog of the marine-derived trabectedin, is a potent antineoplastic agent approved for the treatment of metastatic small cell lung cancer.[1][2] Its deuterated isotopologue, **Lurbinectedin-d3**, serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This document provides a comprehensive overview of the known physical and chemical properties of **Lurbinectedin-d3**, its mechanism of action, and relevant experimental protocols.

### **Chemical Identity and Properties**

**Lurbinectedin-d3** is a deuterium-labeled version of Lurbinectedin (also known as PM01183). [3] The deuterium labeling provides a distinct mass signature for mass spectrometry-based analysis without significantly altering its chemical behavior.

# **Physical and Chemical Data**

The physical and chemical properties of **Lurbinectedin-d3** are summarized below. Data for the parent compound, Lurbinectedin, are also included for a comprehensive comparison.

Table 1: Physical and Chemical Properties of Lurbinectedin-d3



| Property          | Value                           | Source            |
|-------------------|---------------------------------|-------------------|
| Chemical Name     | Lurbinectedin-d3                | MedChemExpress[3] |
| Synonyms          | PM01183-d3                      | GlpBio[4]         |
| Molecular Formula | C41H41D3N4O10S                  | MedChemExpress[3] |
| Molecular Weight  | 787.89 g/mol                    | GlpBio[4]         |
| Appearance        | Colorless to light yellow solid | MedChemExpress[3] |

| Purity | 96.96% | MedChemExpress[3] |

Table 2: Physicochemical Properties of Lurbinectedin (Unlabeled)

| Property                     | Value        | Source             |
|------------------------------|--------------|--------------------|
| Molecular Formula            | C41H44N4O10S | PubChem[5]         |
| Molecular Weight             | 784.88 g/mol | PubChem[5]         |
| CAS Number                   | 497871-47-3  | PubChem[5]         |
| Water Solubility             | 0.0646 mg/mL | DrugBank Online[6] |
| logP                         | 2.65         | DrugBank Online[6] |
| pKa (Strongest Acidic)       | 9.35         | DrugBank Online[6] |
| pKa (Strongest Basic)        | 7.2          | DrugBank Online[6] |
| Polar Surface Area           | 164.28 Ų     | DrugBank Online[6] |
| Hydrogen Bond Donor Count    | 4            | DrugBank Online[6] |
| Hydrogen Bond Acceptor Count | 11           | DrugBank Online[6] |
| Rotatable Bond Count         | 4            | DrugBank Online[6] |

| Density (Predicted) |  $1.55 \pm 0.1$  g/cm<sup>3</sup> | ChemicalBook[7] |



#### **Solubility and Storage**

Proper handling and storage are paramount to maintaining the integrity of **Lurbinectedin-d3**.

Table 3: Solubility and Storage Recommendations for Lurbinectedin-d3

| Parameter                | Details                                                                                                                               | Source            |
|--------------------------|---------------------------------------------------------------------------------------------------------------------------------------|-------------------|
| Solubility               | Soluble in DMSO.                                                                                                                      | ChemicalBook[7]   |
|                          | Lurbinectedin is practically insoluble in water, with solubility increasing at acidic pH.                                             | FDA[8]            |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen).                                                    | MedChemExpress[3] |
| Storage (Solid)          | Powder: -20°C for 3 years.                                                                                                            | TargetMol[9]      |
| Handling                 | Prepare aliquots to avoid repeated freeze-thaw cycles. For increased solubility, heating to 37°C and ultrasonication can be employed. | GlpBio[4]         |

| Shipping Condition | Shipped with blue ice or at room temperature. | GlpBio[4] |

#### **Mechanism of Action**

Lurbinectedin exerts its potent antitumor activity through a unique mechanism targeting oncogenic transcription.[1][2]

• DNA Binding: Lurbinectedin covalently binds to guanine residues within the minor groove of DNA, particularly in CG-rich sequences near gene promoters.[5][6][10]

#### Foundational & Exploratory





- Transcription Inhibition: The formation of Lurbinectedin-DNA adducts creates a physical blockade, stalling the elongating RNA Polymerase II (Pol II) on the DNA template.[10][11]
- Pol II Degradation: This stalled Pol II is subsequently ubiquitinated and targeted for proteasomal degradation, leading to a general inhibition of trans-activated transcription.[7]
- DNA Damage and Apoptosis: The distortion of the DNA helix and interaction with transcription-coupled nucleotide excision repair (TC-NER) machinery leads to the generation of DNA double-strand breaks (DSBs).[1][6][10] This DNA damage activates downstream signaling cascades (involving ATR, ATM, and DNA-PK), induces cell cycle arrest in the Sphase, and ultimately triggers apoptosis.[1][12][13]





Click to download full resolution via product page

Caption: Mechanism of action of Lurbinectedin.



## **Experimental Protocols**

Detailed protocols for the synthesis and physical property determination of **Lurbinectedin-d3** are proprietary. However, this section outlines general and published methodologies for its use and analysis.

#### **General Protocol for Stock Solution Preparation**

- Weighing: Accurately weigh the required amount of Lurbinectedin-d3 solid in a sterile microfuge tube.
- Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
- Solubilization: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and sonicate in an ultrasonic bath to ensure complete dissolution.[4]
- Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, light-protected tubes. Store immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

### In Vitro Cell Viability/Cytotoxicity Assay

This workflow is typical for assessing the cytotoxic potential of Lurbinectedin against cancer cell lines.

- Cell Seeding: Plate cancer cells (e.g., SCLC cell lines like DMS 114) in 96-well plates at a
  predetermined density and allow them to adhere overnight.[12]
- Drug Treatment: Prepare serial dilutions of Lurbinectedin from a stock solution. Treat cells
  with a range of concentrations for a specified duration (e.g., 72 hours).[13]
- Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
- Data Acquisition: Measure luminescence or fluorescence using a plate reader.

# Foundational & Exploratory





• Data Analysis: Normalize the results to untreated control cells. Calculate the IC<sub>50</sub> value (the concentration at which 50% of cell growth is inhibited) by fitting the data to a dose-response curve using appropriate software.





Click to download full resolution via product page

Caption: General workflow for an in vitro cytotoxicity assay.



# **Clinical Administration Protocol (Lyophilized Powder)**

Lurbinectedin for clinical use is supplied as a lyophilized powder. The approved second-line treatment for SCLC involves a dose of 3.2 mg/m<sup>2</sup> administered as a 1-hour intravenous infusion every 21 days.[14]

- Reconstitution: Reconstitute the 4 mg vial of lyophilized Lurbinectedin powder with 8 mL of Sterile Water for Injection (WFI). The resulting solution will have a concentration of approximately 0.47 mg/mL.[8]
- Dilution: Withdraw the required volume of the reconstituted solution and further dilute it in an infusion bag containing 5% Dextrose Injection or 0.9% Sodium Chloride Injection.
- Administration: Administer the final solution as a 60-minute intravenous infusion.[14][15]

#### Conclusion

**Lurbinectedin-d3** is an indispensable tool for the preclinical and clinical development of Lurbinectedin. A thorough understanding of its physical and chemical properties, solubility, and storage requirements is essential for generating accurate and reproducible data in bioanalytical and pharmacological studies. Its mechanism of action, centered on the inhibition of oncogenic transcription, provides a strong rationale for its use in cancers characterized by transcriptional addiction. The protocols and data presented herein serve as a foundational guide for researchers in the field of oncology and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Unveiling the Mechanism of Lurbinectedin's Action and Its Potential in Combination Therapies in Small Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lurbinectedin Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]



- 4. qlpbio.com [qlpbio.com]
- 5. Lurbinectedin | C41H44N4O10S | CID 57327016 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Lurbinectedin | 497871-47-3 [chemicalbook.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Lurbinectedin | TargetMol [targetmol.com]
- 10. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Lurbinectedin used for? [synapse.patsnap.com]
- 12. embopress.org [embopress.org]
- 13. ATR inhibition augments the efficacy of lurbinectedin in small-cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lurbinectedin as second-line treatment for patients with small-cell lung cancer: a single-arm, open-label, phase 2 basket trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lurbinectedin in small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Lurbinectedin-d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8198293#physical-and-chemical-properties-of-lurbinectedin-d3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com